3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
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Overview
Description
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and an oxazolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidines.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chloropyrimidine intermediate.
Oxazolidinone Formation: The final step involves the formation of the oxazolidinone ring, which can be achieved through a cyclization reaction involving an appropriate oxazolidinone precursor and the piperidine-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one: shares similarities with other compounds that contain pyrimidine, piperidine, and oxazolidinone rings.
5-Chloropyrimidin-2-yl derivatives: These compounds have similar structural features and may exhibit comparable chemical and biological properties.
Piperidinyl oxazolidinones: These compounds also contain piperidine and oxazolidinone rings, making them structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential synergistic effects they may have on its chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFPMDUFRZPCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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